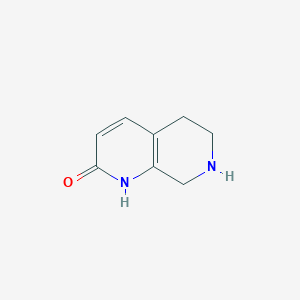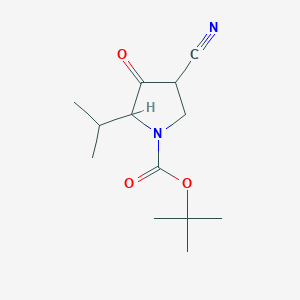![molecular formula C7H7ClN2 B3220432 5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine CAS No. 1196155-89-1](/img/structure/B3220432.png)
5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine
Vue d'ensemble
Description
5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine is a chemical compound with the molecular formula C7H7ClN2. It has a molecular weight of 154.6 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at 2–8°C .
Molecular Structure Analysis
The InChI code for 5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine is 1S/C7H7ClN2/c8-7-3-5-1-2-9-6(5)4-10-7/h3-4,9H,1-2H2 . This indicates the presence of a chlorine atom, two nitrogen atoms, and seven carbon atoms in the molecule.Physical And Chemical Properties Analysis
5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine is a solid substance . The predicted boiling point is 282.1±40.0 °C , and the predicted density is 1.291±0.06 g/cm3 .Mécanisme D'action
Target of Action
The primary targets of 5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine interacts with FGFRs, inhibiting their activity . This inhibition disrupts the normal signaling pathways of the receptors, leading to changes in cellular processes .
Biochemical Pathways
The compound affects the FGF–FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by the compound disrupts these pathways, affecting various cellular processes .
Pharmacokinetics
Its storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2–8 °C , suggesting that it may have specific stability and solubility characteristics that could impact its bioavailability.
Result of Action
The inhibition of FGFRs by 5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine can lead to a reduction in cell proliferation and migration . In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
Environmental factors such as temperature and the presence of inert gas can influence the stability of 5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine . These factors, along with the specific cellular environment in which the compound is active, can influence its efficacy and stability.
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
Propriétés
IUPAC Name |
5-chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-3-5-1-2-9-6(5)4-10-7/h3-4,9H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQQKSAKMOGMOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CN=C(C=C21)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



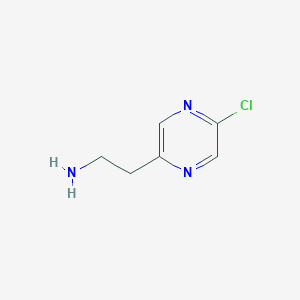
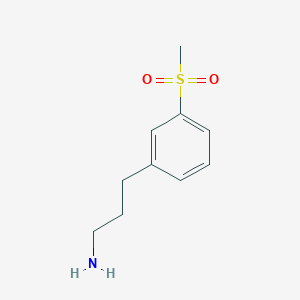
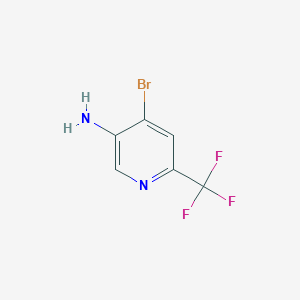
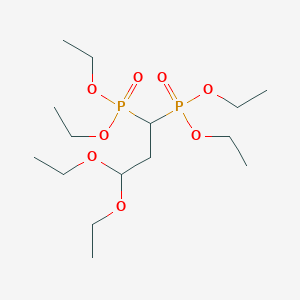
![2,3-Dihydro-pyrano[2,3-B]pyridin-4-one](/img/structure/B3220394.png)

![6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B3220396.png)


